Home > Products > Screening Compounds P90687 > Clopidogrel Acyl-b-D-glucuronide
Clopidogrel Acyl-b-D-glucuronide -

Clopidogrel Acyl-b-D-glucuronide

Catalog Number: EVT-13978566
CAS Number:
Molecular Formula: C21H22ClNO8S
Molecular Weight: 483.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clopidogrel Acyl-β-D-glucuronide is a significant metabolite of the antiplatelet drug clopidogrel, which is widely used for the prevention of thrombotic events in patients with cardiovascular diseases. This compound is formed through the glucuronidation of clopidogrel, primarily in the liver, and plays a crucial role in the pharmacokinetics and pharmacodynamics of clopidogrel. The molecular formula for Clopidogrel Acyl-β-D-glucuronide is C23H30ClN1O7SC_{23}H_{30}ClN_1O_7S, with a molecular weight of 483.92 g/mol .

Source

Clopidogrel Acyl-β-D-glucuronide is synthesized from clopidogrel, which itself is a prodrug that requires metabolic activation to exert its therapeutic effects. The formation of this metabolite is mediated by UDP-glucuronosyltransferases, particularly UGT2B7 and UGT2B17, in the liver and intestines .

Classification

Clopidogrel Acyl-β-D-glucuronide falls under the classification of acyl glucuronides, which are a type of drug metabolite formed by the conjugation of drugs with glucuronic acid. These metabolites are often more hydrophilic than their parent compounds, facilitating their excretion from the body.

Synthesis Analysis

Methods

The synthesis of Clopidogrel Acyl-β-D-glucuronide can be achieved through enzymatic or chemical glucuronidation processes. The most common method involves the use of UDP-glucuronosyltransferases that catalyze the transfer of glucuronic acid to clopidogrel .

Technical Details:

  1. Enzymatic Glucuronidation: This method utilizes specific enzymes (UGTs) to facilitate the reaction, resulting in high specificity and efficiency.
  2. Chemical Glucuronidation: Alternative chemical methods may involve reagents that mimic the action of UGTs but may lack the specificity and efficiency of enzymatic methods.
Molecular Structure Analysis

Structure

The molecular structure of Clopidogrel Acyl-β-D-glucuronide features a glucuronic acid moiety attached to the clopidogrel backbone. The presence of this hydrophilic group significantly alters its solubility and pharmacokinetic properties compared to clopidogrel.

Data

  • Molecular Formula: C23H30ClN1O7SC_{23}H_{30}ClN_1O_7S
  • Molecular Weight: 483.92 g/mol
  • Structural Characteristics: The compound contains a thiophene ring and an acyl group that are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Clopidogrel Acyl-β-D-glucuronide participates in various biochemical reactions primarily related to drug metabolism and elimination.

Technical Details:

  1. Formation Reaction: The primary reaction involves the conjugation of clopidogrel with glucuronic acid, catalyzed by UDP-glucuronosyltransferases.
  2. Inactivation of Cytochrome P450 Enzymes: This metabolite has been shown to cause time-dependent inactivation of CYP2C8, which can influence drug-drug interactions involving other substrates of this enzyme .
Mechanism of Action

Process

The mechanism by which Clopidogrel Acyl-β-D-glucuronide exerts its effects involves its role as a metabolite that enhances the antiplatelet activity of clopidogrel.

Data

  1. Antiplatelet Activity: Clopidogrel itself is a prodrug that requires metabolic conversion to active forms, including Clopidogrel Acyl-β-D-glucuronide.
  2. Influence on Drug Metabolism: By inhibiting CYP2C8, this metabolite can alter the metabolism of co-administered drugs, potentially leading to increased plasma concentrations and effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Clopidogrel Acyl-β-D-glucuronide is more soluble in aqueous environments compared to its parent compound due to the addition of the glucuronic acid moiety.
  • Stability: The stability profile can vary depending on storage conditions; it is susceptible to back-conversion to clopidogrel if not handled properly .

Chemical Properties

  • pH Sensitivity: The compound's stability may be affected by pH levels, influencing its solubility and bioavailability.
  • Reactivity: As an acyl glucuronide, it can participate in further reactions, including hydrolysis or interactions with other biomolecules.
Applications

Scientific Uses

Clopidogrel Acyl-β-D-glucuronide has several applications in pharmacology and toxicology:

  1. Drug Interaction Studies: It serves as a model compound for studying drug-drug interactions due to its effects on cytochrome P450 enzymes.
  2. Pharmacokinetic Studies: Understanding its formation and clearance helps in optimizing dosing regimens for clopidogrel and similar drugs.
  3. Analytical Chemistry: It is used as a reference standard in analytical methods such as high-performance liquid chromatography coupled with mass spectrometry for quantifying drug levels in biological samples .
Enzymatic Pathways in Clopidogrel Acyl-β-D-glucuronide Biosynthesis

UGT Isoform Specificity and Catalytic Efficiency

Clopidogrel acyl-β-D-glucuronide (CAG) formation is catalyzed primarily by UDP-glucuronosyltransferase (UGT) enzymes, with significant kinetic variations among isoforms. Screening of 13 human UGTs revealed that UGT2B17 exhibits the highest intrinsic clearance (CLint,u = 2.82 µl·min⁻¹·mg⁻¹), followed by UGT2B7 (CLint,u = 2.42 µl·min⁻¹·mg⁻¹) and UGT2B4 (CLint,u = 0.51 µl·min⁻¹·mg⁻¹) [1] [2]. Minor contributions come from UGT1A3, UGT1A9, and UGT1A10, though their activities are ≤20% of UGT2B17. Kinetic analyses demonstrate Michaelis-Menten behavior for UGT2B7 and UGT2B17, while UGT2B4 displays atypical kinetics. Chemical inhibition studies further confirm isoform roles: Nonselective UGT2B inhibitors (e.g., fluconazole) reduce CAG formation by >80% in human liver microsomes (HLMs), while UGT2B17-selective inhibitors (e.g., imatinib) suppress intestinal metabolism [1] [6].

Table 1: Kinetic Parameters of Key UGT Isoforms in CAG Formation

UGT IsoformKm (µM)Vmax (pmol·min⁻¹·mg⁻¹)CLint,u (µl·min⁻¹·mg⁻¹)Primary Tissue
UGT2B1758.2164.32.82Intestine
UGT2B742.7103.42.42Liver
UGT2B491.646.70.51Liver
UGT1A3125.025.90.21Liver/Intestine

Genetic Polymorphisms in UGT2B7, UGT2B4, and UGT2B17

Genetic variations in UGT genes significantly alter CAG biosynthesis:

  • UGT2B172 (rs28374627): This *deletion polymorphism results in complete loss of enzyme activity. Each variant allele reduces the plasma CAG-to-clopidogrel carboxylic acid AUC0–4 ratio by 10% (P < 0.05). Homozygous carriers exhibit 40–50% lower CAG exposure than wild-type individuals [1] [8].
  • UGT2B72 (rs7439366): Despite historical interest, this polymorphism (H268Y) shows *no significant impact on CAG kinetics in vitro or in vivo, as catalytic efficiency remains unaltered [2].
  • UGT2B42 (rs1131882): The *D458E variant moderately reduces enzyme expression but lacks clinical relevance for CAG formation due to compensatory activity of UGT2B7 [1].Population studies highlight ethnic variability in polymorphism prevalence: UGT2B17*2 frequency is higher in East Asian populations (35–60%) compared to Europeans (15–25%), contributing to interindividual differences in clopidogrel response [8].

Tissue-Specific Glucuronidation Patterns (Hepatic vs. Intestinal)

CAG biosynthesis exhibits organ-dependent UGT expression:

  • Liver: Dominated by UGT2B7 (contributing ∼60% of hepatic clearance) and UGT2B4 (∼25%). Microsomal studies confirm HLM CAG formation is strongly inhibited by mefenamic acid (UGT2B7/1A9 inhibitor) but only weakly by imatinib [1] [2].
  • Intestine: Governed by UGT2B17, accounting for >70% of intestinal CAG synthesis. Human intestinal microsomes (HIMs) show 3-fold higher CAG formation per mg protein than HLMs when normalized for UGT2B17 expression. Inhibitor studies with imatinib (UGT2B17-selective) reduce intestinal CAG generation by 65% [1] [9].Functional implications: Intestinal CAG formation facilitates first-pass CYP2C8 inactivation. Incubation of clopidogrel carboxylic acid with HIMs and UDPGA reduces CYP2C8 activity by 80% within 30 minutes, explaining drug-drug interactions (e.g., with repaglinide) [1] [6].

Interspecies Variability in UGT-Mediated Metabolism

Significant species differences in clopidogrel metabolism limit translatability of animal data:

  • Hydrolysis efficiency: Humans exhibit 3.8-fold higher Vmax for clopidogrel-to-CCA hydrolysis than minipigs and 5.2-fold higher than dogs. Rodents show negligible hydrolysis due to low carboxylesterase 1 (CES1) activity [3].
  • UGT activity: CAG formation rates vary drastically:
  • Human HLMs: 39.3 pmol·min⁻¹·mg⁻¹
  • Cynomolgus monkey: 28.1 pmol·min⁻¹·mg⁻¹
  • Minipig: 8.4 pmol·min⁻¹·mg⁻¹
  • Rat: ≤2 pmol·min⁻¹·mg⁻¹ [3]Molecular basis: Sequence divergence in UGT substrate-binding sites reduces affinity for clopidogrel carboxylic acid in non-primates. For instance, murine UGT2B enzymes lack conserved residues critical for binding the thiophene moiety of clopidogrel metabolites [3] [9].

Table 2: Interspecies Variability in Clopidogrel Carboxylic Acid Hydrolysis

SpeciesVmax (nmol·min⁻¹·mg⁻¹)Km (μM)Relative Activity (%)
Human18.742.3100.0
Cynomolgus monkey12.538.966.8
Minipig4.951.226.2
Dog3.889.620.3
Rat1.2125.46.4

Properties

Product Name

Clopidogrel Acyl-b-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H22ClNO8S

Molecular Weight

483.9 g/mol

InChI

InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17+,18-,21-/m0/s1

InChI Key

TUBQAJBXTWIXFX-RTXXPOPYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.